1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-31-3) is a fluorinated aromatic ketone. While its specific applications in scientific research are limited, there are reports on its synthesis and characterization using various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. [, ] These studies provide valuable insights into the reactivity and functionalization potential of this compound, which could be beneficial for further research endeavors.
Due to the presence of a reactive carbonyl group and a halogen atom, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone possesses potential for further synthetic transformations and exploration in various scientific research fields. Here are some potential applications:
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanone moiety. The molecular formula of this compound is C₈H₄ClF₃O, and it has a molecular weight of approximately 208.57 g/mol . The trifluoroethanone structure contributes to its unique chemical properties, including increased lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry.
Preliminary studies indicate that derivatives of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone exhibit significant biological activity. For instance, related compounds have shown antibacterial properties and have been explored for their efficacy against various bacterial strains. The fluorinated nature of these compounds often enhances their pharmacokinetic profiles, making them suitable candidates for drug development.
The synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods:
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:
Interaction studies involving 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone focus on its reactivity with biological molecules. These studies typically assess:
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Similar fluorinated ketone | Different chlorination position affects reactivity |
1-(3-Chlorophenyl)-1-trifluoromethylpropan-1-one | Related fluorinated ketone | Contains a propanone structure instead of ethanone |
1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Halogenated analog | Bromine instead of chlorine may alter biological activity |
The uniqueness of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of halogen substituents and the trifluoromethyl group, which influences its chemical behavior and biological interactions significantly compared to similar compounds.
Irritant